Nrf2-ARE/hMAO-B/QR2 modulator 1
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Overview
Description
Nrf2-ARE/hMAO-B/QR2 modulator 1 is a compound based on Resveratrol, known for its multitarget-directed ligand properties. It exhibits inhibitory activity against human monoamine oxidase B, nuclear factor erythroid 2-related factor 2, and quinone reductase 2 with IC50 values of 8.05 μM, 9.83 μM, and 0.57 μM, respectively . This compound has shown neuroprotective effects by reducing reactive oxygen species production in okadaic acid-treated mice hippocampal slices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2-ARE/hMAO-B/QR2 modulator 1 involves the use of Resveratrol as a starting material. The synthetic route typically includes steps such as hydroxylation, esterification, and amination under controlled conditions. Specific reagents and catalysts are used to achieve the desired modifications on the Resveratrol backbone .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Nrf2-ARE/hMAO-B/QR2 modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and properties .
Scientific Research Applications
Nrf2-ARE/hMAO-B/QR2 modulator 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Nrf2-ARE/hMAO-B/QR2 modulator 1 involves its interaction with multiple molecular targets:
Human Monoamine Oxidase B: Inhibition of this enzyme reduces the breakdown of neurotransmitters, potentially alleviating symptoms of neurodegenerative diseases.
Nuclear Factor Erythroid 2-Related Factor 2: Activation of this pathway enhances the expression of antioxidant proteins, reducing oxidative stress.
Quinone Reductase 2: Inhibition of this enzyme decreases the production of reactive oxygen species, providing neuroprotection.
Comparison with Similar Compounds
Nrf2-ARE/hMAO-B/QR2 modulator 1 is unique due to its multitarget-directed ligand properties. Similar compounds include other Resveratrol-based ligands that target specific enzymes or pathways but may not exhibit the same broad-spectrum activity . Examples of similar compounds are:
Resveratrol: A natural polyphenol with antioxidant properties.
Pterostilbene: A derivative of Resveratrol with enhanced bioavailability and similar antioxidant effects.
This compound stands out due to its ability to target multiple pathways simultaneously, offering a comprehensive approach to neuroprotection and therapeutic intervention .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-prop-2-ynyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-3-10-16-14(17)19-13(15-16)9-6-11-4-7-12(18-2)8-5-11/h1,4-9H,10H2,2H3/b9-6+ |
InChI Key |
SFKGQKWKUGEJCM-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)O2)CC#C |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=O)O2)CC#C |
Origin of Product |
United States |
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